molecular formula C10H19NO2 B12277952 N-Boc-N-ethylcyclopropylamine

N-Boc-N-ethylcyclopropylamine

Cat. No.: B12277952
M. Wt: 185.26 g/mol
InChI Key: HDTFEWPWKHBMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-N-ethylcyclopropylamine is a compound that belongs to the class of N-Boc protected amines. The term “N-Boc” refers to the tert-butoxycarbonyl group, which is commonly used as a protecting group for amines in organic synthesis. This compound is characterized by the presence of a cyclopropyl ring, an ethyl group, and a Boc-protected amine group. It is widely used in various chemical reactions and has significant applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-ethylcyclopropylamine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under mild conditions, such as room temperature, and can be catalyzed by various agents like DMAP, NaOH, or Lewis acids . The process is efficient and yields high purity products.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts, such as H-BEA zeolite, enhances the efficiency and productivity of the process . The reaction conditions are optimized to ensure high yields and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: N-Boc-N-ethylcyclopropylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-Boc-N-ethylcyclopropylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-N-ethylcyclopropylamine involves the selective protection and deprotection of the amine group. The Boc group provides stability to the amine under various reaction conditions, allowing for controlled chemical transformations. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, facilitating the formation of desired products .

Comparison with Similar Compounds

  • N-Boc-N-methylcyclopropylamine
  • N-Boc-N-isopropylcyclopropylamine
  • N-Boc-N-allylcyclopropylamine

Comparison: N-Boc-N-ethylcyclopropylamine is unique due to its specific combination of the ethyl group and cyclopropyl ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers better stability and selectivity in certain reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-5-11(8-6-7-8)9(12)13-10(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTFEWPWKHBMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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